REACTION_CXSMILES
|
C[C:2]1[C:11]2[C:5]([CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=2)=[C:4]([CH2:12]C(O)=O)[CH:3]=1.P(=O)(O)(O)O>>[CH3:12][C:4]1[C:5]2[C:11]([CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)=[CH:2][CH:3]=1
|
Name
|
compound B
|
Quantity
|
5.91 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C2C=CC=CC=C12)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
ice water
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling the mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with n-hexane
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfonate and fractionated by silicagel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C2C=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.72 g | |
YIELD: PERCENTYIELD | 90.1% | |
YIELD: CALCULATEDPERCENTYIELD | 88.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |